![molecular formula C19H19Cl2N3O2 B240801 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a crucial role in the regulation of protein degradation and cellular signaling pathways. Inhibition of NAE by 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. The activation of CRL leads to the degradation of various proteins involved in cell cycle progression, DNA damage response, and other cellular processes.
Biochemical and Physiological Effects:
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit the growth of cancer cells by disrupting the regulation of cell cycle progression and DNA damage response. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages as a research tool, including its specificity for NAE inhibition, its ability to induce apoptosis and inhibit cancer cell growth, and its potential as a sensitizer for chemotherapy and radiation therapy. However, 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide also has limitations, including its potential toxicity and off-target effects, its limited solubility, and its high cost.
Orientations Futures
There are several future directions for the research on 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of focus is the development of more potent and selective NAE inhibitors with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the anti-inflammatory and neuroprotective effects of 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide warrant further investigation for potential therapeutic applications in other disease areas.
Méthodes De Synthèse
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzoic acid with 3-aminobenzamide, followed by the addition of N-(4-methylpiperazin-1-yl)carbonyl chloride. The resulting product is then purified through column chromatography to obtain 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide.
Applications De Recherche Scientifique
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression and DNA damage response. 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer.
Propriétés
Nom du produit |
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C19H19Cl2N3O2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-23-7-9-24(10-8-23)19(26)13-3-2-4-15(11-13)22-18(25)16-6-5-14(20)12-17(16)21/h2-6,11-12H,7-10H2,1H3,(H,22,25) |
Clé InChI |
SKBFBMLEUBGNSU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)
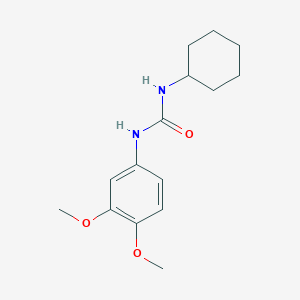
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
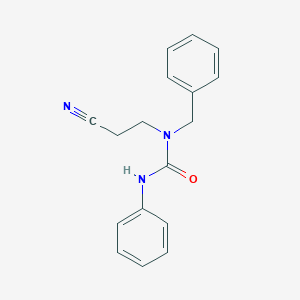
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
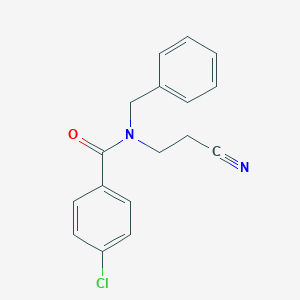
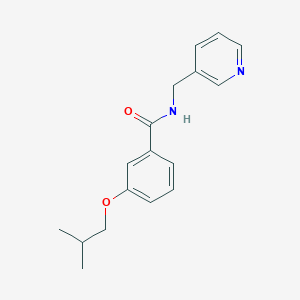
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
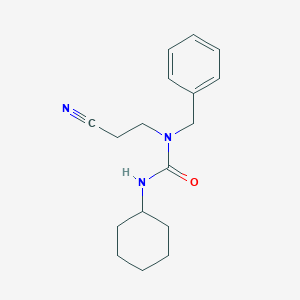
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
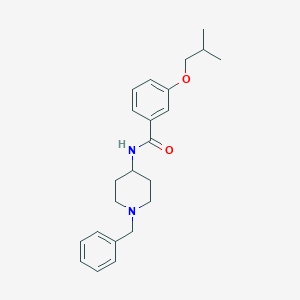
![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)